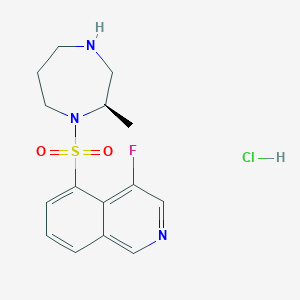![molecular formula C5H8N2O B12951750 3,6-Diazabicyclo[3.2.0]heptan-7-one](/img/structure/B12951750.png)
3,6-Diazabicyclo[3.2.0]heptan-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Diazabicyclo[320]heptan-7-one is a bicyclic compound that features a unique structure with two nitrogen atoms and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Diazabicyclo[3.2.0]heptan-7-one can be achieved through several methods. One common approach involves the Staudinger synthesis, which includes the formation of azetidin-2-ones followed by intramolecular cyclization . Another method involves the intramolecular endo-trig haloamination of 3-aminoazetidin-2-ones, leading to the formation of 4-halo-3-aryl/alkyl-6-aryl-2,6-diazabicyclo[3.2.0]heptan-7-ones .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-free diastereoselective synthesis methods is preferred to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 3,6-Diazabicyclo[3.2.0]heptan-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like ceric ammonium nitrate or persulfate.
Reduction: Reductive cleavage can be performed using suitable reducing agents.
Substitution: Haloamination reactions can introduce halogen atoms into the structure.
Common Reagents and Conditions:
Oxidation: Ceric ammonium nitrate, persulfate.
Reduction: Common reducing agents.
Substitution: Bromine, iodine, and potassium carbonate in dichloromethane.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, such as 4-halo-3-aryl/alkyl-6-aryl derivatives .
Scientific Research Applications
3,6-Diazabicyclo[3.2.0]heptan-7-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,6-Diazabicyclo[3.2.0]heptan-7-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets β-lactamase enzymes, inhibiting their activity and thereby enhancing the efficacy of β-lactam antibiotics.
Pathways Involved: The inhibition of β-lactamase enzymes prevents the degradation of β-lactam antibiotics, allowing them to effectively target bacterial cell walls.
Comparison with Similar Compounds
3,6-Diazabicyclo[3.2.0]heptan-7-one can be compared with other similar compounds, such as:
2,6-Diazabicyclo[3.2.0]heptan-7-one: This compound shares a similar structure but differs in the position of nitrogen atoms.
3-Azabicyclo[3.1.1]heptanes: These compounds are used as bioisosteres of benzenes and have similar physicochemical properties.
8-Azabicyclo[3.2.1]octane: This scaffold is central to tropane alkaloids and exhibits a wide array of biological activities.
The uniqueness of this compound lies in its specific structure, which allows for diverse chemical modifications and applications in various fields.
Properties
Molecular Formula |
C5H8N2O |
|---|---|
Molecular Weight |
112.13 g/mol |
IUPAC Name |
3,6-diazabicyclo[3.2.0]heptan-7-one |
InChI |
InChI=1S/C5H8N2O/c8-5-3-1-6-2-4(3)7-5/h3-4,6H,1-2H2,(H,7,8) |
InChI Key |
IATJDWOOBYMPCI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CN1)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


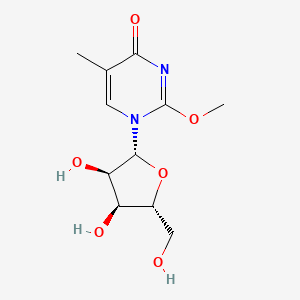
![2-[2-Hydroxy-3-(2-nitrophenoxy)propyl]isoindole-1,3-dione](/img/structure/B12951680.png)
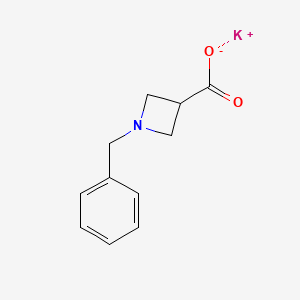
![Di(adamantan-1-yl)(2',4',6'-tricyclohexyl-4-methoxy-3,5,6-trimethyl-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B12951689.png)

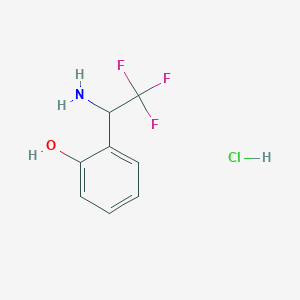
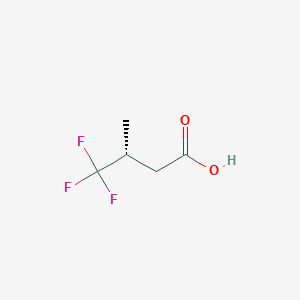
![8-Bromo-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine](/img/structure/B12951714.png)
![8-amino-2,6-diphenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12951718.png)
![5-((3,3-Diethoxypropyl)amino)thieno[3,2-b]pyridin-7-ol](/img/structure/B12951721.png)

![Tert-butyl 5,5-difluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B12951729.png)

